molecular formula C12H14N2O4 B11766557 ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11766557
M. Wt: 250.25 g/mol
InChI Key: IEJSMEJIIUMQCQ-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an ethyl ester group, a nitro group at the sixth position, and a partially saturated isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Esterification: The carboxylate group can be introduced by esterifying the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Cyclization: The formation of the isoquinoline ring can be achieved through cyclization reactions involving suitable starting materials and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

    Hydrolysis: 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

Scientific Research Applications

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: It can be used as a probe to study the biological activity of isoquinoline derivatives.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds such as:

    Ethyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-2-18-12(15)13-6-5-9-7-11(14(16)17)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

IEJSMEJIIUMQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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